molecular formula C11H13NO B13569509 Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide

Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide

Cat. No.: B13569509
M. Wt: 175.23 g/mol
InChI Key: BCXSTAHNWKWQEX-PSASIEDQSA-N
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Description

Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its cyclopropane ring, which is substituted with a methyl group and a phenyl group, and an amide functional group. The stereochemistry of the compound is denoted by the (1r,2r) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted amides or cyclopropane derivatives.

Scientific Research Applications

Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring’s strained structure allows it to participate in unique chemical interactions, while the amide group can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(1r,2r)-2-methyl-n-phenylcyclopropane-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropane ring provides a rigid and strained structure, making it a valuable scaffold in synthetic chemistry and drug design.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C11H13NO/c1-8-7-10(8)11(13)12-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t8-,10-/m1/s1

InChI Key

BCXSTAHNWKWQEX-PSASIEDQSA-N

Isomeric SMILES

C[C@@H]1C[C@H]1C(=O)NC2=CC=CC=C2

Canonical SMILES

CC1CC1C(=O)NC2=CC=CC=C2

Origin of Product

United States

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